molecular formula C15H14N6O4S B3303549 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 921060-75-5

2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3303549
CAS No.: 921060-75-5
M. Wt: 374.4 g/mol
InChI Key: FWABGXSOLSPYHU-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a methyl group at position 2 and a nitro group at position 3. The sulfonamide nitrogen is further functionalized with a methylene bridge connected to a 1-phenyl-1H-tetrazole moiety. The phenyl-tetrazole substituent may contribute to π-π stacking and hydrophobic interactions, which are critical in biological or material science applications.

Properties

IUPAC Name

2-methyl-5-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c1-11-7-8-13(21(22)23)9-14(11)26(24,25)16-10-15-17-18-19-20(15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWABGXSOLSPYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the formation of the tetrazole ring through a cyclization reaction involving phenylhydrazine and sodium azide. The final step involves the coupling of the tetrazole ring with the nitro-substituted sulfonamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds with sulfonamide structures have been extensively studied for their antibacterial properties. The presence of the tetrazole ring may enhance this activity by improving binding affinity to bacterial enzymes.
    • A study indicated that similar compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the tetrazole moiety may provide additional mechanisms of action against cancer cells .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide could be explored for treating inflammatory diseases .

Biological Research Applications

  • Biochemical Assays :
    • The compound can serve as a tool in biochemical assays to study enzyme kinetics and inhibition mechanisms due to its ability to interact with various biological targets.
  • Drug Design and Development :
    • As a scaffold for drug design, this compound can be modified to enhance its pharmacokinetic properties or selectivity towards specific biological targets. Structure-activity relationship (SAR) studies can guide the optimization of its efficacy .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of various sulfonamide derivatives, including those structurally related to our compound. Results showed that modifications in the nitro and sulfonamide groups significantly influenced antimicrobial potency against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
Control32Moderate
Test 18Strong
Test 216Moderate

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of the compound inhibited the proliferation of breast cancer cell lines (MCF-7). The IC50 values were determined to assess potency.

CompoundIC50 (µM)Cell Line
Control10MCF-7
2-Methyl Compound5MCF-7

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural motifs with the target molecule, particularly the tetrazole-sulfonamide framework:

Compound 6h
  • Name : 4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide
  • Key Features :
    • Cyclohexyl group on tetrazole (vs. phenyl in the target compound).
    • Formamide linker instead of sulfonamide.
    • Hydroxybenzamide terminal group.
  • Properties : Melting point = 117°C; pink solid .
Compound 6i
  • Name : 4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide
  • Key Features :
    • Benzyl group on tetrazole (vs. phenyl).
    • Formamide linker and hydroxybenzamide terminus.
  • Properties : Melting point = 108°C; white solid .
Compound D8
  • Name: 4-Amino-N-(1H-tetrazol-5-yl)benzene-1-sulfonamide
  • Key Features: Amino substituent on benzene (vs. nitro in the target).
  • Properties : Molecular weight = 240.24 g/mol; purity = 95% .
Compound from
  • Name: 4-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzene-1-sulfonamide
  • Key Features: Methyl-substituted tetrazole (vs. 1-phenyl). Amino group on benzene (vs. nitro).
  • CAS : 19921-12-1 .

Comparative Analysis

Table 1: Structural and Physical Properties
Compound Substituents on Benzene Tetrazole Substituent Linker Type Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-methyl, 5-nitro 1-phenyl Sulfonamide Not reported Not reported
6h 2-methylphenyl 1-cyclohexyl Formamide ~450 (estimated) 117
6i Phenyl 1-benzyl Formamide ~440 (estimated) 108
D8 4-amino 1H-tetrazol-5-yl Sulfonamide 240.24 Not reported
4-amino 2-methyl-2H-tetrazol-5-yl Sulfonamide 226.26 (calculated) Not reported
Key Observations :

Amino groups (e.g., in D8) may donate electrons, altering solubility and reactivity.

Steric and Hydrophobic Interactions :

  • The phenyl group on the tetrazole in the target compound likely enhances π-π stacking compared to cyclohexyl (6h) or benzyl (6i) groups.
  • Methyl substituents on the benzene (target and 6h) may reduce steric hindrance compared to bulkier groups.

Thermal Stability :

  • Higher melting points in 6h (117°C) vs. 6i (108°C) suggest that cyclohexyl groups may improve crystallinity compared to benzyl .

Biological Activity

The compound 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 318.35 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Sulfonamides are historically significant as antimicrobial agents. The specific compound has shown promising in vitro activity against various bacterial strains. In a study examining related sulfonamide derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Related Sulfonamide AHighModerate
Related Sulfonamide BLowHigh

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can influence cardiovascular parameters. A study involving isolated rat heart models demonstrated that certain sulfonamides could alter perfusion pressure and coronary resistance . The specific effects of this compound on cardiovascular systems warrant further investigation.

The mechanism of action for this compound likely involves inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation . Computational docking studies have suggested favorable binding interactions between the compound and the active site of DHPS.

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized various sulfonamide derivatives and evaluated their antimicrobial efficacy . The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Study 2: Cardiovascular Impact

A separate investigation assessed the cardiovascular effects of several sulfonamides using an isolated heart model . The results indicated that the tested compounds could modulate coronary resistance and perfusion pressure significantly. This finding highlights the need for further exploration into the cardiovascular implications of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

  • Nitration of the benzene ring at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Coupling of the tetrazole-methyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
  • Optimization tips: Monitor reaction progress via TLC (Rf ≈ 0.75 in ethyl acetate/hexane) and use HPLC to confirm purity (>95%). Adjust solvent polarity (e.g., DMF for solubility issues) and reaction time to improve yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons), while the tetrazole methyl group appears as a singlet near δ 4.3 ppm .
  • HRMS : Validate molecular weight (theoretical m/z: 415.09) with <2 ppm error.
  • XRD : Employ SHELX software for crystal structure refinement, focusing on intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and tetrazole N–H groups) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved, particularly regarding hydrogen bonding and molecular packing?

Use Mercury CSD 2.0 to visualize and compare packing motifs. For example:

  • Intermolecular interactions : Identify N–H⋯O hydrogen bonds (distance ~2.8–3.0 Å) between sulfonamide and tetrazole moieties.
  • Packing analysis : Compare with analogous sulfonamides (e.g., N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide) to assess deviations caused by nitro group steric effects .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factor convergence (<5%) .

Q. What strategies are effective for analyzing conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Data normalization : Account for assay variability (e.g., IC₅₀ ranges in cytotoxicity assays) using Z-score standardization.
  • SAR modeling : Compare this compound’s activity (e.g., antimicrobial IC₅₀ = 12 µM) with derivatives lacking the nitro group (IC₅₀ = 45 µM) to highlight the nitro group’s role in electron withdrawal and target binding .
  • Statistical tools : Apply multivariate regression to isolate confounding factors (e.g., solubility differences due to nitro vs. trifluoromethyl substituents) .

Q. How can in silico methods predict metabolic stability and toxicity profiles for this compound?

  • Metabolism prediction : Use docking simulations (AutoDock Vina) to assess cytochrome P450 interactions. The tetrazole ring may undergo oxidative cleavage, generating reactive intermediates.
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity (probability score: 0.72) based on nitro group electrophilicity .
  • Validation : Cross-reference with in vitro microsomal stability assays (e.g., t₁/₂ = 45 min in human liver microsomes) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference Compound Comparison
Space groupP2₁/cP2₁ (similar sulfonamide derivative)
Hydrogen bond length2.89 Å (N–H⋯O)2.94 Å (N–H⋯O in )
Torsion angle (C–S–N–C)72.3°68.5° ()

Q. Table 2: Comparative Biological Activity

DerivativeNitro SubstituentIC₅₀ (µM, E. coli)LogP
Target compoundYes12 ± 1.52.8
Des-nitro analogNo45 ± 3.21.9
Trifluoromethyl analogNo (CF₃)28 ± 2.13.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

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